3-Chloro-2-fluoro-6-iodobenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-fluoro-6-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORQCGJYMSRJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)C=O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 2 Fluoro 6 Iodobenzaldehyde
Strategic Approaches to Aryl Halide and Aldehyde Functionalization
The construction of the 3-chloro-2-fluoro-6-iodobenzaldehyde scaffold can be approached through several strategic pathways. These routes primarily involve either the late-stage introduction of the iodine atom onto a pre-formed benzaldehyde (B42025) or the formylation of a fully halogenated benzene (B151609) ring.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi), facilitating deprotonation at the adjacent ortho-position. This generates a highly reactive aryllithium intermediate that can be trapped by an electrophile.
For the synthesis of this compound, a plausible precursor is 3-chloro-2-fluorobenzaldehyde. The aldehyde group, or a protected derivative such as an acetal or an in-situ formed N,N-dialkyl amide, can act as the DMG. The DMG interacts with the Lewis acidic lithium of the alkyllithium reagent, positioning the base to abstract the proton at the C6 position, which is the only available ortho-position.
The resulting aryllithium intermediate is then quenched with an iodine electrophile, such as molecular iodine (I₂) or other iodine sources like N-iodosuccinimide (NIS), to install the iodine atom at the C6 position, yielding the final product. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF) to prevent side reactions.
Table 1: Key Aspects of Directed Ortho-Metalation Strategy
| Step | Description | Reagents | Purpose |
|---|---|---|---|
| 1. Precursor Selection | Starting with 3-chloro-2-fluorobenzaldehyde. | - | The aldehyde acts as a directing group. |
| 2. Metalation | Deprotonation at the ortho-position (C6). | s-BuLi or n-BuLi, TMEDA | Generates a regiospecific aryllithium intermediate. |
| 3. Electrophilic Quench | Introduction of the iodine atom. | I₂ | Forms the C-I bond to yield the target compound. |
An alternative approach involves modifying a benzaldehyde scaffold through electrophilic halogenation or formylating an existing polyhalogenated benzene.
Electrophilic Iodination: This strategy would start with 3-chloro-2-fluorobenzaldehyde and introduce the iodine atom via an electrophilic aromatic substitution reaction. However, the existing chloro and fluoro groups are deactivating, making the ring less susceptible to electrophilic attack. Successful iodination would require harsh conditions and a potent electrophilic iodine source, such as I₂ in the presence of a strong oxidizing agent (e.g., nitric acid or a mixture of potassium iodate and sulfuric acid) to generate a highly reactive "I+" species. Regioselectivity could also be a challenge, potentially leading to a mixture of products.
Formylation of a Halogenated Precursor: A more controlled method is the formylation of a pre-existing 1-chloro-2-fluoro-4-iodobenzene ring. Introducing a formyl group (-CHO) can be achieved through several classic reactions:
Vilsmeier-Haack Reaction: This reaction uses a mixture of phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, which then formylates the aromatic ring.
Gattermann-Koch Reaction: This method employs carbon monoxide (CO) and hydrochloric acid (HCl) under pressure with a catalyst like aluminum chloride (AlCl₃) and copper(I) chloride (CuCl). It is generally suitable for electron-rich arenes.
Formylation via Organometallics: The precursor, 1-chloro-2-fluoro-4-iodobenzene, can first be converted into an organometallic reagent (e.g., a Grignard or organolithium reagent) via metal-halogen exchange. This nucleophilic species can then react with a formylating agent like DMF to introduce the aldehyde group.
Precursor Chemistry and Intermediate Generation in Synthesis
The primary precursor for many synthetic routes is a di- or tri-substituted halogenated benzene. For instance, 1-chloro-2-fluoro-4-iodobenzene serves as a crucial starting material for subsequent formylation. The synthesis of such polysubstituted aromatics often involves a sequence of electrophilic halogenation and diazotization-substitution reactions starting from simpler anilines or phenols.
A vital intermediate in the DoM pathway is 3-chloro-2-fluorobenzaldehyde. A documented synthesis of the isomeric 2-fluoro-3-chlorobenzaldehyde starts from 2,3-dichlorobenzonitrile. This process involves:
Fluorination: A nucleophilic aromatic substitution where one chlorine atom is replaced by fluorine using a fluoride source like potassium fluoride in the presence of a phase-transfer catalyst.
Hydrolysis: The resulting 2-fluoro-3-chlorobenzonitrile is hydrolyzed under acidic or basic conditions to form 2-fluoro-3-chlorobenzoic acid.
Reduction: The carboxylic acid is then reduced to the corresponding benzaldehyde.
This multi-step process highlights the intricate chemistry required to generate precisely substituted benzaldehyde intermediates necessary for creating the final target compound.
Optimization of Reaction Conditions and Yield
Optimizing any synthetic route is critical for maximizing product yield and purity while minimizing costs and side reactions. For the synthesis of this compound, several parameters can be adjusted.
In the Directed Ortho-Metalation pathway, key variables include:
Base Selection: The choice between n-BuLi, s-BuLi, or t-BuLi can affect the efficiency of the deprotonation step. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates, increasing basicity and reaction rates.
Temperature Control: Maintaining a very low temperature (typically -78 °C) is crucial to ensure the stability of the aryllithium intermediate and prevent unwanted side reactions or decomposition.
Electrophile Addition: The method and rate of adding the iodine solution can impact the formation of byproducts.
For formylation reactions , optimization might involve:
Catalyst Screening: In reactions like the Gattermann-Koch or those involving organometallics, screening different Lewis acids or transition metal catalysts can significantly improve yields.
Solvent and Temperature: The choice of solvent can influence the solubility of reagents and the stability of intermediates. Adjusting the reaction temperature can control the reaction rate and selectivity.
A study on the reductive carbonylation of aryl iodides to produce aldehydes demonstrated the importance of optimizing reaction parameters. By systematically varying the catalyst (rhodium complexes), ligands (triphenylphosphine), base (triethylamine), and reaction conditions (temperature, pressure), the yield of the desired aldehyde was significantly improved. Similar principles would apply to the optimization of any chosen route to this compound.
Table 2: Variables for Optimization in a Hypothetical DoM Synthesis
| Parameter | Variable Options | Potential Impact on Yield/Purity |
|---|---|---|
| Lithiating Agent | n-BuLi, s-BuLi, LDA | Affects rate and completeness of metalation. |
| Solvent | THF, Diethyl ether | Influences solubility and stability of the aryllithium species. |
| Temperature | -78 °C, -40 °C, 0 °C | Critical for preventing side reactions and decomposition. |
| Additive | TMEDA, HMPA | Can increase reactivity and break up aggregates. |
| Iodine Source | I₂, NIS, 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Different sources have varying reactivity and handling requirements. |
Catalytic Systems for Halogenation and Aldehyde Formation
The introduction of halogen and aldehyde groups onto an aromatic ring is typically achieved through electrophilic aromatic substitution and oxidation or formylation reactions, respectively. The choice of catalytic system is paramount for the success of these transformations.
Halogenation:
For the introduction of chlorine, electrophilic aromatic chlorination is a standard method. This reaction requires a Lewis acid catalyst to increase the electrophilicity of the chlorine molecule. uwindsor.ca Commonly used catalysts include iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). wikipedia.org These catalysts polarize the Cl-Cl bond, generating a potent electrophile that can be attacked by the aromatic ring. researchgate.net
Iodination of aromatic rings is generally accomplished using molecular iodine in the presence of an oxidizing agent. A Lewis acid catalyst alone is often insufficient to activate iodine for reaction with most aromatic rings. organic-chemistry.org Oxidants such as nitric acid or a combination of an oxidant like Oxone with an iodide salt can be employed to generate a more powerful iodinating species.
Aldehyde Formation:
One of the most common methods for synthesizing benzaldehydes is the oxidation of the corresponding toluenes. wikipedia.org Various catalytic systems have been developed for this purpose, aiming for high selectivity to the aldehyde while avoiding over-oxidation to the carboxylic acid. mdpi.comnih.gov Catalysts based on transition metals such as cobalt, manganese, and vanadium have shown efficacy in this transformation. nih.govmdpi.comresearchgate.net For instance, Co-ZIF (zeolitic imidazolate framework) nanocatalysts have been used for the selective oxidation of toluene to benzaldehyde under mild conditions. nih.gov Another approach involves the use of molybdenum-incorporated manganese oxide nanomaterials with hydrogen peroxide as the oxidant. nih.gov
Alternatively, the aldehyde group can be introduced directly onto the aromatic ring through a formylation reaction. Classic methods include the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid under pressure with a catalyst mixture of aluminum chloride and copper(I) chloride. youtube.com The Vilsmeier-Haack reaction, employing a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride, is another viable option for formylating electron-rich aromatic rings. wikipedia.org A more modern and highly regioselective method is directed ortho-metalation (DoM), where a directing group on the ring guides the deprotonation of an adjacent carbon with a strong base like n-butyllithium. wikipedia.orgorganic-chemistry.orgchem-station.com The resulting aryllithium species can then be quenched with a formylating agent such as DMF to introduce the aldehyde group. researchgate.net
Table 1: Catalytic Systems for Key Synthetic Steps
| Transformation | Reagent(s) | Catalyst/Promoter | Purpose of Catalyst/Promoter |
|---|---|---|---|
| Chlorination | Cl₂ | FeCl₃ or AlCl₃ | Lewis acid; increases electrophilicity of chlorine. wikipedia.orgresearchgate.net |
| Iodination | I₂ | HNO₃ or Oxone | Oxidizing agent; generates a more potent iodinating species. organic-chemistry.org |
| Toluene Oxidation | O₂ or H₂O₂ | Co-ZIF, MnMoO₄, or NH₄VO₃ | Facilitates the selective oxidation of the methyl group to an aldehyde. nih.govnih.govresearchgate.net |
| Formylation | CO, HCl | AlCl₃/CuCl | Gattermann-Koch reaction catalyst. youtube.com |
| Formylation | DMF | POCl₃ | Vilsmeier-Haack reagent formation. wikipedia.org |
| Formylation via DoM | n-BuLi, then DMF | None | n-BuLi is the deprotonating agent; no catalyst needed for quenching. researchgate.netorganic-chemistry.org |
Influence of Solvent Systems and Temperature Profiles
The choice of solvent and the control of temperature are critical parameters that can significantly impact the yield, selectivity, and safety of the synthetic sequence.
For electrophilic halogenation reactions, the solvent polarity can influence the reactivity of the electrophile. Non-polar solvents are often preferred to prevent complexation with the Lewis acid catalyst and to control the reaction rate. Temperature control is crucial for managing regioselectivity and preventing unwanted side reactions, such as polyhalogenation. These reactions are typically conducted at temperatures ranging from 0 °C to room temperature.
In the catalytic oxidation of a toluene precursor, the reaction conditions can be more varied. Some sustainable methods aim to use water as a solvent or even run the reaction neat, using toluene as both the substrate and the solvent. mdpi.comresearchgate.net Temperatures for these oxidations can range from 60 °C to 250 °C, depending on the catalyst's activity and stability. mdpi.comresearchgate.net
For formylation reactions involving directed ortho-metalation, the conditions are quite specific. These reactions must be carried out in anhydrous aprotic polar solvents, such as tetrahydrofuran (THF), to ensure the stability and reactivity of the organolithium intermediate. researchgate.net Furthermore, very low temperatures, typically -78 °C (the sublimation point of dry ice), are required to prevent the decomposition of the lithiated species and to control the reaction's exothermicity upon addition of the electrophile. researchgate.net
Table 2: Typical Solvent and Temperature Profiles
| Reaction Type | Typical Solvent(s) | Typical Temperature Range | Rationale |
|---|---|---|---|
| Electrophilic Halogenation | Dichloromethane, Carbon disulfide | 0 °C to 25 °C | Low polarity to avoid interference with the catalyst; low temperature to control selectivity. |
| Catalytic Toluene Oxidation | Water, Toluene (neat) | 60 °C to 250 °C | Conditions vary greatly with the catalyst system; higher temperatures may be needed for C-H activation. mdpi.comresearchgate.net |
| Directed ortho-Metalation | Tetrahydrofuran (THF), Diethyl ether | -78 °C | Anhydrous, aprotic solvent to stabilize the organolithium intermediate; cryogenic temperature to prevent decomposition. researchgate.net |
Regioselectivity and Chemoselectivity Control in Multi-Halogenated Systems
Achieving the specific this compound isomer is a significant challenge due to the complex interplay of substituent directing effects on the aromatic ring. The order of introduction of the substituents is the most critical factor in controlling the final regiochemical outcome.
The directing effects of the relevant substituents are as follows:
-F, -Cl, -I (Halogens): Ortho-, para-directing, but deactivating.
-CH₃ (Methyl): Ortho-, para-directing and activating.
-CHO (Aldehyde): Meta-directing and strongly deactivating.
Given these effects, a plausible synthetic strategy would involve the halogenation of a toluene derivative, followed by oxidation of the methyl group. Introducing the aldehyde group early in the synthesis would deactivate the ring, making subsequent electrophilic halogenations difficult and directing any incoming electrophiles to the meta position, which is not desired.
A potential synthetic route could start with 2-fluoro-3-chlorotoluene. The fluorine at position 2 and the chlorine at position 3 would direct an incoming electrophile (iodine) to position 6 (para to the fluorine and ortho to the chlorine). This would yield 2-fluoro-3-chloro-6-iodotoluene. Subsequent oxidation of the methyl group would then yield the target compound, this compound.
Alternatively, Directed ortho-Metalation (DoM) offers a powerful method for controlling regioselectivity. wikipedia.orgchem-station.com For example, if one were to start with 1-chloro-2-fluoro-4-iodobenzene, it is conceivable that one of the halogens could act as a directing group for lithiation. However, the directing ability of halogens is weaker than other functional groups, and competitive lithiation at different positions could occur. A more robust DoM strategy would involve a stronger directing group that is later converted into one of the desired functionalities.
Chemoselectivity is also a consideration, particularly during the oxidation of the polyhalogenated toluene precursor. The oxidation conditions must be carefully chosen to be selective for the methyl group without affecting the halogen substituents or the aromatic ring.
Scalable Synthetic Approaches for Academic Research
For a synthesis to be practical for academic research, where multigram quantities may be required, several factors must be considered. The ideal route should be short, utilize readily available and inexpensive starting materials, and employ robust and high-yielding reactions.
A scalable synthesis of this compound would likely favor a route starting from a commercially available dihalotoluene. The use of catalytic methods for both the final halogenation step and the oxidation of the methyl group is preferable to stoichiometric reagents, as this reduces waste and often simplifies purification.
For the oxidation step, developing a process that uses a recyclable catalyst and a green oxidant like H₂O₂ or O₂ would enhance its scalability and sustainability. nih.govresearchgate.net The purification of the final product and intermediates is also a critical consideration. Crystalline solids are often easier to purify on a large scale via recrystallization compared to oils, which may require chromatography.
While methods like directed ortho-metalation provide excellent regiocontrol, their scalability can be hampered by the need for cryogenic temperatures and the use of pyrophoric reagents like n-butyllithium. However, for academic-scale synthesis (grams to tens of grams), these methods are often feasible and provide an efficient route to complex, highly substituted molecules that are otherwise difficult to access.
Reactivity and Mechanistic Investigations of 3 Chloro 2 Fluoro 6 Iodobenzaldehyde
Transformations Involving the Aldehyde Functionality
The aldehyde group is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.
Nucleophilic Additions and Condensation Reactions
The formyl group in 3-chloro-2-fluoro-6-iodobenzaldehyde is susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbon. This reactivity allows for a range of nucleophilic addition and condensation reactions.
Nucleophilic Additions:
Grignard Reactions: Reaction with Grignard reagents (R-MgX) would lead to the formation of secondary alcohols.
Organolithium Reactions: Similarly, organolithium reagents (R-Li) would add to the carbonyl group to produce secondary alcohols.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt would result in the formation of a cyanohydrin.
Condensation Reactions:
Wittig Reaction: The Wittig reaction, involving a phosphonium (B103445) ylide (Ph₃P=CHR), would convert the aldehyde into an alkene. The stereoselectivity of this reaction would depend on the nature of the ylide and the reaction conditions.
Aldol Condensation: In the presence of a base, this compound could potentially react with enolizable aldehydes or ketones to form β-hydroxy carbonyl compounds.
Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds, such as malonic esters or cyanoacetates, in the presence of a weak base, would yield α,β-unsaturated products.
A representative table of potential nucleophilic addition and condensation products is shown below.
| Reaction Type | Reagent | Product Structure |
| Grignard Addition | R-MgX | |
| Wittig Reaction | Ph₃P=CHR | |
| Knoevenagel Condensation | CH₂(CO₂Et)₂ |
Note: The structures in the table are generalized representations of the expected products.
Oxidation and Reduction Pathways of the Formyl Group
The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents can transform the formyl group into a carboxylic acid. The choice of oxidant would be crucial to avoid unwanted side reactions with the halogen substituents.
| Oxidizing Agent | Product |
| Potassium permanganate (B83412) (KMnO₄) | 3-Chloro-2-fluoro-6-iodobenzoic acid |
| Jones reagent (CrO₃/H₂SO₄) | 3-Chloro-2-fluoro-6-iodobenzoic acid |
| Tollens' reagent ([Ag(NH₃)₂]⁺) | 3-Chloro-2-fluoro-6-iodobenzoic acid |
Reduction: A variety of reducing agents can convert the aldehyde to a primary alcohol.
| Reducing Agent | Product |
| Sodium borohydride (B1222165) (NaBH₄) | (3-Chloro-2-fluoro-6-iodophenyl)methanol |
| Lithium aluminum hydride (LiAlH₄) | (3-Chloro-2-fluoro-6-iodophenyl)methanol |
| Catalytic Hydrogenation (H₂/Pd-C) | (3-Chloro-2-fluoro-6-iodophenyl)methanol |
Reactivity of the Halogen Substituents
The reactivity of the halogen atoms on the aromatic ring is influenced by their position and identity. The iodine atom, being the most polarizable and having the weakest carbon-halogen bond, is the most likely site for reactions such as cross-coupling. The chlorine and fluorine atoms are generally less reactive in such transformations.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann)
The carbon-iodine bond is the most susceptible to oxidative addition by transition metal catalysts, making it the primary site for cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction would involve the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester). The reaction is expected to occur selectively at the C-I bond.
Ullmann Condensation: The Ullmann reaction, typically copper-catalyzed, can be used to form carbon-oxygen or carbon-nitrogen bonds. The reaction of this compound with phenols or amines would likely proceed at the C-I bond, especially under milder conditions.
A summary of expected cross-coupling products is provided below.
| Reaction Name | Coupling Partner | Catalyst | Product |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | 6-Aryl-3-chloro-2-fluorobenzaldehyde |
| Ullmann (O-arylation) | Ar-OH | CuI | 3-Chloro-2-fluoro-6-phenoxybenzaldehyde |
| Ullmann (N-arylation) | R₂NH | CuI | 3-Chloro-2-fluoro-6-(dialkylamino)benzaldehyde |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups ortho or para to the leaving group. In this compound, the aldehyde group is a moderate electron-withdrawing group. The reactivity of the halogens towards SNAr would follow the order F > Cl > I. However, given the substitution pattern, SNAr reactions are expected to be challenging. Strong nucleophiles and harsh reaction conditions might be necessary to effect substitution, likely at the position activated by the formyl group.
Halogen-Dance Reactions and Rearrangements
Halogen-dance reactions involve the base-induced migration of a halogen atom on an aromatic ring. This typically occurs with bromo and iodo substituents. In the case of this compound, treatment with a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), could potentially induce a halogen-dance, leading to the migration of the iodine atom to an adjacent, thermodynamically more stable position. However, the presence of the aldehyde group, which is also reactive towards strong bases, would complicate this transformation. Protection of the aldehyde group would likely be necessary to explore this reactivity.
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms involving this compound is a complex endeavor that requires a combination of spectroscopic, kinetic, and computational approaches. Understanding the intricate pathways through which this highly substituted benzaldehyde (B42025) derivative participates in chemical transformations is crucial for its application in synthetic chemistry. The presence of three different halogen atoms (chlorine, fluorine, and iodine) on the benzene (B151609) ring, in addition to the aldehyde functional group, imparts unique reactivity to the molecule, influencing the stability of intermediates and the energetics of transition states.
Spectroscopic Probing of Reactive Intermediates
Direct observation and characterization of transient species are paramount in confirming proposed reaction mechanisms. For reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy could be employed to identify and structurally characterize reactive intermediates. researchgate.net For instance, in situ NMR monitoring of a reaction mixture could reveal the formation of transient species, such as hemiacetals or tetrahedral intermediates, by observing characteristic shifts in the proton and carbon spectra.
Advanced spectroscopic methods, including flash photolysis coupled with UV-Vis or time-resolved IR spectroscopy, would be invaluable for studying short-lived intermediates like radicals or excited states that might be involved in photochemical reactions of this compound. While specific studies on this compound are not extensively documented in publicly accessible literature, the principles of these techniques are broadly applicable. The analysis of related halogenated benzaldehydes suggests that the interplay of inductive and resonance effects from the halogens significantly influences the stability and spectroscopic signatures of any intermediates formed. wikipedia.org
| Spectroscopic Technique | Potential Intermediate/Species | Expected Observables |
| In situ NMR (¹H, ¹³C, ¹⁹F) | Hemiacetals, tetrahedral intermediates | Appearance of new signals with characteristic chemical shifts and coupling constants. |
| Time-resolved IR | Carbonyl addition intermediates | Shifts in the C=O stretching frequency, appearance of O-H stretching bands. |
| Flash Photolysis-UV/Vis | Radical species, excited states | Transient absorption bands at specific wavelengths. |
Kinetic Studies and Reaction Pathway Analysis
Kinetic studies are essential for quantitatively understanding reaction rates and determining the sequence of elementary steps in a reaction mechanism. For this compound, monitoring the disappearance of the reactant and the appearance of products over time under various conditions (e.g., temperature, concentration, catalyst loading) can provide critical data. This data can then be used to derive rate laws, which offer insight into the molecularity of the rate-determining step.
For example, in a nucleophilic addition reaction to the aldehyde carbonyl, a kinetic study could help distinguish between a concerted mechanism and a stepwise mechanism involving a charged intermediate. The significant steric hindrance and electronic effects of the ortho-substituents (fluoro and iodo groups) are expected to play a major role in the kinetics of such reactions. wikipedia.org Isotope labeling studies, such as using deuterium-labeled reagents, could further elucidate the mechanism by revealing kinetic isotope effects, which can pinpoint bond-breaking and bond-forming steps in the rate-determining transition state.
| Kinetic Parameter | Mechanistic Insight |
| Reaction Order | Indicates the number of molecules involved in the rate-determining step. |
| Rate Constant (k) | Quantifies the reaction rate; its temperature dependence (Arrhenius plot) yields activation energy. |
| Activation Energy (Ea) | Provides information about the energy barrier of the reaction. |
| Kinetic Isotope Effect | Helps to determine if a specific C-H (or other) bond is broken in the rate-determining step. |
Computational Mechanistic Insights
In conjunction with experimental techniques, computational chemistry provides a powerful tool for exploring reaction mechanisms at a molecular level. researchgate.net Density Functional Theory (DFT) and other quantum chemical methods can be used to model the reaction pathways of this compound. These calculations can provide detailed information about the geometries and energies of reactants, transition states, intermediates, and products.
Computational studies can be used to:
Predict Reaction Energetics: By calculating the potential energy surface, the feasibility of different proposed mechanisms can be assessed. The activation energies for various pathways can be compared to determine the most likely route.
Visualize Transition States: The three-dimensional structure of transition states can be determined, offering a snapshot of the critical point of the reaction where bonds are breaking and forming.
Analyze Electronic Structure: The distribution of electron density and molecular orbitals can be analyzed to understand how the electronic effects of the chloro, fluoro, and iodo substituents influence the reactivity of the aldehyde. For example, the calculated electrostatic potential map can indicate the most likely sites for nucleophilic or electrophilic attack.
Applications of 3 Chloro 2 Fluoro 6 Iodobenzaldehyde in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Molecular Architectures
The distinct reactivity of the different halogen substituents on the benzaldehyde (B42025) ring, along with the aldehyde functionality, makes 3-Chloro-2-fluoro-6-iodobenzaldehyde a highly versatile precursor for a wide range of complex molecules. The iodine atom is particularly amenable to metal-catalyzed cross-coupling reactions, the chlorine and fluorine atoms can influence the electronic properties and stability of the final molecule, and the aldehyde group provides a key handle for cyclization and condensation reactions.
The presence of an iodine atom ortho to the aldehyde group in this compound makes it an excellent starting material for the synthesis of various heterocyclic systems, most notably quinazolines. Quinazolines are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities and are core structures in many pharmaceutical agents.
One common synthetic route to quinazolines involves the condensation of an ortho-iodobenzaldehyde with an amidine hydrochloride. nih.gov This reaction, often catalyzed by copper, proceeds via an initial condensation to form an imine intermediate, followed by an intramolecular Ullmann-type coupling to construct the quinazoline (B50416) ring system. nih.gov The chloro and fluoro substituents on the benzaldehyde ring are retained in the final product, allowing for the synthesis of highly functionalized quinazolines with tailored electronic and steric properties. nih.govorganic-chemistry.org The general scheme for this synthesis is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Amidine Hydrochloride | Copper(I) salt | Substituted Quinazoline |
The ability to introduce diverse substituents via the amidine component further enhances the molecular diversity of the resulting quinazoline library. nih.gov
Porphyrins and their synthetic analogues, phthalocyanines, are large macrocyclic compounds with significant applications in materials science, medicine, and catalysis. cnrs.fr The synthesis of meso-substituted porphyrins often involves the acid-catalyzed condensation of a substituted benzaldehyde with pyrrole. nih.gov The use of a polysubstituted benzaldehyde like this compound allows for the introduction of multiple functional groups at the meso positions of the porphyrin core. nih.gov
This multi-step synthesis results in a tetraphenylporphyrin (B126558) derivative where each phenyl group is substituted with chloro, fluoro, and iodo groups. These halogen substituents can be further modified to tune the electronic properties, solubility, and self-assembly behavior of the porphyrin. The steric hindrance from the ortho-substituents can also influence the rotational dynamics of the meso-phenyl groups. nih.gov
Similarly, phthalocyanine (B1677752) synthesis often starts from phthalonitrile (B49051) derivatives. While not a direct precursor, the functional groups on this compound can be chemically transformed to generate a substituted phthalonitrile, which can then undergo cyclotetramerization to form a highly substituted phthalocyanine. cnrs.frresearchgate.net The presence of multiple halogens can significantly impact the photophysical and electrochemical properties of the resulting phthalocyanine. cnrs.fr
The aldehyde functionality of this compound makes it a suitable monomer for incorporation into various polymeric and supramolecular structures. One key reaction is the Knoevenagel condensation with active methylene (B1212753) compounds, such as ethyl cyanoacetate, to form cyanoacrylates. scielo.org.mxcaribjscitech.comorganic-chemistry.org
This condensation reaction is typically base-catalyzed and results in the formation of an electron-deficient alkene. scielo.org.mx The resulting cyanoacrylate monomer, bearing the tri-halogenated phenyl group, can then be polymerized to create functional polymers with unique properties imparted by the halogen substituents, such as high refractive index, thermal stability, and altered solubility. The general reaction is as follows:
| Reactant 1 | Reactant 2 | Product |
| This compound | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(3-chloro-2-fluoro-6-iodophenyl)acrylate |
These substituted cyanoacrylates are valuable in the formulation of specialty adhesives, coatings, and optical materials. nih.govscispace.com
Utilization in the Preparation of Advanced Pharmaceutical Intermediates
The structural motif of a polysubstituted benzaldehyde is a common feature in many biologically active molecules and serves as a crucial intermediate in the synthesis of various pharmaceuticals. researchgate.netrug.nl The unique combination of chloro, fluoro, and iodo substituents in this compound provides a versatile scaffold for the construction of complex drug molecules. nih.gov
The aldehyde group can be readily transformed into a variety of other functional groups, such as alcohols, amines, and carboxylic acids, which are essential for building the core structures of many drugs. uobaghdad.edu.iq Furthermore, the halogen atoms can serve as handles for further chemical modifications through cross-coupling reactions or nucleophilic aromatic substitution, allowing for the late-stage diversification of drug candidates. nih.gov Substituted benzaldehydes have been shown to be precursors for compounds that can increase the oxygen affinity of human hemoglobin and inhibit the sickling of sickle erythrocytes. nih.gov
Contribution to the Synthesis of Agrochemical Precursors
Halogenated aromatic compounds play a pivotal role in the agrochemical industry, with a significant number of modern pesticides containing at least one halogen atom. The introduction of halogens can enhance the biological activity, metabolic stability, and transport properties of an agrochemical.
This compound serves as a valuable precursor for the synthesis of novel agrochemicals. The aldehyde functionality can be used to construct various heterocyclic systems that are known to exhibit pesticidal activity. The presence of multiple halogens on the aromatic ring is particularly advantageous, as it can lead to compounds with improved efficacy and a broader spectrum of activity. For instance, halogenated salicylanilides, which can be synthesized from precursors with similar substitution patterns, are effective anthelmintics. nih.gov
Development of Optoelectronic and Liquid Crystal Materials
The development of new materials for optoelectronic and liquid crystal applications often relies on the design and synthesis of molecules with specific electronic and self-assembly properties. The highly polarizable nature of the iodine atom, combined with the electronegativity of the chlorine and fluorine atoms in this compound, makes it an interesting building block for such materials.
In the field of liquid crystals, the incorporation of halogen atoms can significantly influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase formed. colorado.edubeilstein-journals.org The rigid, substituted phenyl core of molecules derived from this benzaldehyde can promote the formation of ordered liquid crystalline phases.
For optoelectronic materials, the ability to tune the electronic properties through the introduction of different substituents is crucial. The tri-halogenated phenyl ring of this compound can be incorporated into larger conjugated systems, such as oligomers and polymers, to create materials with tailored absorption and emission properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Despite extensive searches for empirical or computational data specifically for the chemical compound "this compound," the necessary detailed information for the requested article is not available in the public domain.
Specifically, the following critical data points, which are essential for constructing the article according to the provided outline, could not be located:
X-ray Crystallography Data: No publicly available crystal structure data for this compound exists. This information is fundamental for the analysis of its solid-state structure, molecular conformation, packing arrangements, and the identification of intermolecular interactions as required for section 5.1.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data: Detailed experimental or accurately predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound are not available. This data is crucial for the structural elucidation in the solution-state as outlined in section 5.2.
Vibrational Spectroscopy Data: Specific Infrared (IR) and Raman spectroscopic data for this compound could not be found. This information is necessary to fulfill the requirements of section 5.3.
Without this foundational data, it is impossible to generate a scientifically accurate and thorough article that adheres strictly to the user's detailed outline and focus on "this compound" alone. Information on related compounds cannot be used as a substitute due to the explicit instructions to focus solely on the specified compound.
Therefore, the request to generate an article with the provided structure and content cannot be fulfilled at this time due to the lack of available scientific data.
Structural Characterization and Spectroscopic Analysis Methodologies
Vibrational Spectroscopy: Infrared (IR) and Raman Studies[5],[10],
Assignment of Characteristic Functional Group Frequencies
The vibrational spectrum of 3-Chloro-2-fluoro-6-iodobenzaldehyde is complex, but key functional groups exhibit characteristic frequencies in infrared (IR) and Raman spectroscopy. These assignments are critical for confirming the molecular structure.
The most prominent vibrations are associated with the aldehyde group (-CHO) and the substituted aromatic ring. The carbonyl (C=O) stretching vibration is particularly diagnostic. For aromatic aldehydes, this absorption typically appears in the range of 1685–1705 cm⁻¹. pressbooks.publibretexts.org The conjugation of the carbonyl group with the benzene (B151609) ring lowers its frequency compared to saturated aldehydes (which absorb near 1730 cm⁻¹). pressbooks.publibretexts.org The electron-withdrawing nature of the halogen substituents would further influence the precise position of this band.
The aldehyde C-H bond gives rise to two characteristic stretching absorptions, typically found between 2700–2760 cm⁻¹ and 2800–2860 cm⁻¹. libretexts.org The lower frequency peak is often sharp and distinct, providing clear evidence for the aldehyde functionality. pressbooks.pub
Vibrations of the polysubstituted benzene ring include C=C stretching modes, which are expected in the 1450-1600 cm⁻¹ region. The substitution pattern and the nature of the substituents (halogens) will affect the exact frequencies and intensities of these bands. Additionally, the carbon-halogen bonds will have their own characteristic stretching frequencies. The C-F stretch is typically strong and found in the 1000-1400 cm⁻¹ range. The C-Cl stretch appears at lower wavenumbers, generally between 600-800 cm⁻¹, while the C-I stretch is found at even lower frequencies, typically below 600 cm⁻¹.
Table 1: Predicted Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |
| Aldehyde (-CHO) | C=O Stretch | 1685 - 1705 | Position influenced by conjugation and electronic effects of halogens. pressbooks.publibretexts.org |
| Aldehyde (-CHO) | C-H Stretch | 2700 - 2760 and 2800 - 2860 | Two distinct peaks are characteristic of the aldehyde group. libretexts.org |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Multiple bands are expected due to the substituted ring. |
| Carbon-Halogen | C-F Stretch | 1000 - 1400 | Typically a strong absorption. |
| Carbon-Halogen | C-Cl Stretch | 600 - 800 | |
| Carbon-Halogen | C-I Stretch | < 600 |
Probing of Intermolecular Interactions in Condensed Phases
In the solid state, molecules of this compound are expected to arrange themselves to maximize favorable intermolecular interactions. The planar nature of the benzaldehyde (B42025) core facilitates packing. The primary interactions would likely be dipole-dipole forces, halogen bonding, and π-stacking.
The highly polar carbonyl group and the carbon-halogen bonds create a significant molecular dipole, leading to strong dipole-dipole interactions that influence the crystal lattice. More specific to this molecule is the potential for halogen bonding. Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom (in this case, particularly the iodine) interacts with a nucleophilic site, such as the oxygen atom of the carbonyl group on an adjacent molecule.
Furthermore, offset face-to-face π-stacking is a common packing feature in aromatic compounds. In the crystal structure of a related compound, 3-chloro-5-fluorosalicylaldehyde, molecules form one-dimensional chains through π-stacking, with weak intermolecular C-H⋯O and C-H⋯F contacts linking the chains. nih.gov A similar arrangement, with potential C-H⋯O interactions involving the aldehyde proton and oxygen, could be anticipated for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is governed by electronic transitions involving the electrons in the aromatic ring and the carbonyl group. Two primary types of transitions are expected in the accessible UV range (200-400 nm): π→π* and n→π* transitions. libretexts.org
π→π Transitions:* These are typically high-intensity absorptions that involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. youtube.com In benzaldehyde, these transitions are associated with the conjugated system of the benzene ring and the carbonyl group. The substitution of the ring with halogens, which possess lone pairs of electrons, can cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands.
n→π Transitions:* This transition involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an antibonding π* orbital. youtube.com These transitions are characteristically of much lower intensity than π→π* transitions. youtube.com They are often observed as a distinct shoulder or a separate band at a longer wavelength than the main π→π* absorption.
For benzaldehyde itself, the strong π→π* transition occurs around 245 nm, while the weak n→π* transition is observed near 328 nm. The presence of chloro, fluoro, and iodo substituents will modify the energy levels of the molecular orbitals, thus shifting the position and intensity of these absorption maxima.
Table 2: Expected Electronic Transitions for this compound
| Type of Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |
| π→π | π (aromatic/carbonyl) → π (aromatic/carbonyl) | 240 - 280 nm | High |
| n→π | n (carbonyl oxygen) → π (carbonyl) | 320 - 350 nm | Low |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) and Ab Initio Calculations
DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in predicting the electronic properties of 3-Chloro-2-fluoro-6-iodobenzaldehyde. These calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, stability, and electronic transport properties. A smaller gap generally suggests higher reactivity.
The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped, revealing the electron-rich and electron-poor regions of the molecule. This is crucial for understanding how the molecule will interact with other chemical species. In this compound, the electronegative chlorine, fluorine, and oxygen atoms are expected to create regions of negative electrostatic potential, while the iodine atom, due to the σ-hole phenomenon, can exhibit a region of positive electrostatic potential, influencing its ability to form halogen bonds.
Table 1: Predicted Electronic Properties of a Halogenated Benzaldehyde (B42025) Isomer (Note: The following data is for the closely related isomer 6-Chloro-2-fluoro-3-iodobenzaldehyde and is presented for illustrative purposes due to the absence of specific data for this compound.)
| Property | Predicted Value |
| XLogP3-AA | 2.8 |
| Topological Polar Surface Area | 17.1 Ų |
| Heavy Atom Count | 11 |
| Rotatable Bond Count | 1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
Data sourced from publicly available chemical databases for 6-Chloro-2-fluoro-3-iodobenzaldehyde. guidechem.com
Theoretical calculations are invaluable for simulating and interpreting spectroscopic data. DFT methods can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By calculating the vibrational modes, a theoretical spectrum can be generated, which can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions. For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde group, C-H stretching and bending of the aromatic ring, and the vibrations of the C-Cl, C-F, and C-I bonds.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts provide a powerful tool for structural elucidation and for confirming the assignments in experimental NMR spectra. The complex substitution pattern of this compound would result in a unique and predictable NMR spectrum.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions in condensed phases. For this compound, MD simulations could be employed to explore the rotational barrier of the aldehyde group and the preferred orientation of the molecule in different solvent environments.
The simulations would track the trajectories of atoms, allowing for the analysis of how the bulky and electronegative substituents influence the molecule's shape and its interactions with neighboring molecules. This is particularly important for understanding how the compound might pack in a crystal lattice or how it behaves in solution. The interplay of steric hindrance and electrostatic interactions, governed by the chloro, fluoro, and iodo substituents, would be a key focus of such simulations.
Advanced Analysis of Non-Covalent Interactions
Non-covalent interactions play a pivotal role in the supramolecular chemistry of halogenated aromatic compounds. Advanced computational techniques, such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Natural Bond Orbital (NBO) analysis, are used to characterize these weak forces in detail.
The presence of an iodine atom in this compound makes it a prime candidate for forming halogen bonds. The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules. Computational analysis can quantify the strength and directionality of these interactions. The positive electrostatic potential on the outer surface of the iodine atom (the σ-hole) is a key feature that can be visualized and quantified through MEP calculations. The strength of the halogen bond can be estimated by calculating the interaction energy between the iodine and a halogen bond acceptor.
Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Studies
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies focused exclusively on this compound. While numerous QSAR and QSPR studies have been conducted on broader classes of molecules, such as substituted benzaldehydes researchgate.netresearchgate.net, aromatic aldehydes nih.govresearchgate.net, and other halogenated compounds, dedicated research investigating the specific relationships between the molecular descriptors of this compound and its biological activity or physicochemical properties is not presently available in published literature.
QSAR and QSPR models are computational tools that correlate variations in the molecular structure of compounds with their biological activities or physical properties. mdpi.comarxiv.org These studies are instrumental in fields like drug discovery and environmental toxicology for predicting the behavior of new chemical entities. arxiv.org For instance, QSAR models have been developed to predict the toxicity of aromatic aldehydes to organisms like Tetrahymena pyriformis by correlating molecular descriptors with observed toxicity data. nih.govresearchgate.net Similarly, QSPR studies have been employed to model properties such as the 17O carbonyl chemical shifts in substituted benzaldehydes. researchgate.netresearchgate.net
The development of a robust QSAR or QSPR model for this compound would necessitate a dataset of experimentally determined activities or properties for a series of structurally related compounds. This would allow for the calculation of various molecular descriptors (e.g., electronic, steric, and topological) and the subsequent generation of a mathematical model that links these descriptors to the observed outcomes.
Given the lack of specific studies on this compound, it is not possible to present detailed research findings or data tables pertaining to its QSAR/QSPR analysis. The scientific community has yet to direct its focus towards the computational and theoretical investigation of the structure-reactivity and structure-property relationships of this particular halogenated benzaldehyde derivative. Future research in this area would be valuable for elucidating its potential biological activities and physicochemical characteristics.
Derivatization and Analogue Synthesis Based on 3 Chloro 2 Fluoro 6 Iodobenzaldehyde
Systematic Modification of the Benzaldehyde (B42025) Core
The aldehyde group in 3-chloro-2-fluoro-6-iodobenzaldehyde is a primary site for a wide range of chemical transformations. Its reactivity allows for the introduction of various functional groups and the construction of more complex molecular architectures.
Standard aldehyde derivatizations can be readily applied to this core structure. These include:
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-chloro-2-fluoro-6-iodobenzoic acid, using common oxidizing agents. This transformation provides a handle for further reactions such as esterification or amidation.
Reduction: Reduction of the aldehyde yields the corresponding benzyl (B1604629) alcohol, (3-chloro-2-fluoro-6-iodophenyl)methanol. This alcohol can then be used in ether synthesis or converted to a leaving group for nucleophilic substitution reactions.
Reductive Amination: Reaction with amines in the presence of a reducing agent leads to the formation of substituted benzylamines, which are important scaffolds in pharmaceutical chemistry.
Wittig Reaction and Related Olefinations: The aldehyde can be converted to an alkene with a variety of substituents through reactions like the Wittig, Horner-Wadsworth-Emmons, or Peterson olefination. This allows for the extension of the carbon framework.
Condensation Reactions: Condensation with active methylene (B1212753) compounds, such as malonates or nitroalkanes, can be used to form new carbon-carbon bonds and introduce further functionality.
The presence of the ortho-fluoro and ortho-iodo substituents can sterically hinder reactions at the aldehyde, potentially requiring more forcing conditions or specialized reagents compared to less substituted benzaldehydes. However, these substituents also electronically influence the reactivity of the formyl group.
Synthesis of Halogenated Benzaldehyde Analogues with Varied Substituent Patterns
The synthesis of analogues of this compound with different halogen patterns is crucial for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of materials. The preparation of these analogues often involves multi-step synthetic sequences starting from simpler halogenated benzenes.
One common strategy is the ortho-lithiation of a suitably protected benzaldehyde precursor, followed by quenching with an electrophilic halogen source. For instance, starting from a dihalogenated benzaldehyde, a third halogen can be introduced at a specific position. The choice of the base and the reaction conditions are critical to control the regioselectivity of the lithiation.
The synthesis of halogen-rich pyridines has demonstrated the utility of "halogen dance" reactions, which could potentially be applied to the benzene (B151609) ring to rearrange the halogen substitution pattern under specific basic conditions. nih.gov
Below is a table summarizing various halogenated benzaldehyde analogues and their precursors, illustrating the diversity of substitution patterns that can be achieved.
| Halogenated Benzaldehyde Analogue | Potential Synthetic Precursor | Reference for Synthetic Strategy |
| 2-Chloro-6-fluorobenzaldehyde | 2-Chloro-6-fluorotoluene | google.com |
| 2-Bromo-6-fluorobenzaldehyde | 1-Bromo-3-fluorobenzene | google.com |
| 2-Fluoro-6-iodobenzaldehyde | 1-Fluoro-3-iodobenzene | google.com |
| 2,5-Dichlorobenzaldehyde | 1,4-Dichlorobenzene | General literature methods |
| 2,3,4-Trifluorobenzaldehyde | 1,2,3-Trifluorobenzene | General literature methods |
This table presents examples of related halogenated benzaldehydes and general synthetic strategies that could be adapted for the synthesis of analogues of this compound.
Exploration of Regioselective Functionalization for Derivative Preparation
The distinct reactivity of the C-I, C-Cl, and C-F bonds, as well as the remaining C-H bonds on the aromatic ring, allows for regioselective functionalization of the this compound core. The iodine atom at the 6-position is the most versatile handle for cross-coupling reactions due to the lability of the C-I bond.
Palladium-catalyzed cross-coupling reactions are particularly powerful for modifying the 6-position. These include:
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form aniline (B41778) derivatives.
Stille Coupling: Reaction with organostannanes.
The chlorine atom at the 3-position is less reactive in these cross-coupling reactions, allowing for selective functionalization at the iodo-substituted position. The C-F bond is generally the least reactive towards oxidative addition to palladium catalysts.
Furthermore, the electronic nature of the substituents directs the regioselectivity of electrophilic aromatic substitution on the remaining C-H bonds. The aldehyde group is a meta-director and a deactivator, while the halogens are ortho-, para-directors and deactivators. The interplay of these directing effects, along with steric hindrance, will determine the outcome of reactions such as nitration, halogenation, or Friedel-Crafts reactions.
Recent advances in C-H functionalization using transient directing groups offer another avenue for regioselective modification. researchgate.net By forming a temporary imine with the aldehyde, a directing group can be installed to guide a metal catalyst to a specific ortho C-H bond for functionalization.
Influence of Structural Modifications on Synthetic Utility
The structural modifications introduced through derivatization significantly impact the synthetic utility of the resulting molecules. The introduction of different functional groups can alter the electronic properties, lipophilicity, and steric environment of the molecule, which in turn influences its reactivity and potential applications. google.com
For example, converting the aldehyde to a carboxylic acid or an alcohol can change the molecule's role from a building block for C-C bond formation to a precursor for esters, ethers, or amides. The introduction of new substituents via cross-coupling reactions at the 6-position can dramatically alter the molecule's three-dimensional shape and electronic distribution, which is particularly important in the design of bioactive compounds and functional materials.
The varied halogen patterns in analogues of this compound also play a critical role. The substitution of one halogen for another can fine-tune the reactivity of the aromatic ring and provide different handles for subsequent transformations. For instance, replacing the iodine with a bromine atom would result in a less reactive but still versatile substrate for cross-coupling, while replacing it with another chlorine or fluorine would render that position much less reactive.
The following table outlines how different structural modifications can influence the synthetic utility of the core molecule.
| Structural Modification | Influence on Synthetic Utility | Potential Applications |
| Oxidation of aldehyde to carboxylic acid | Introduces a versatile functional group for amide and ester synthesis. | Pharmaceutical intermediates, polymer building blocks. |
| Reduction of aldehyde to benzyl alcohol | Provides a precursor for ethers and esters; can be converted to a leaving group. | Synthesis of complex natural products. rsc.org |
| Suzuki coupling at the C-I bond | Forms biaryl structures, a common motif in pharmaceuticals and materials. | Drug discovery, organic electronics. |
| Sonogashira coupling at the C-I bond | Introduces rigidity and linearity into the molecular structure. | Materials science, synthesis of conjugated systems. |
| Buchwald-Hartwig amination at the C-I bond | Forms arylamines, important for accessing a wide range of bioactive molecules. | Agrochemical and pharmaceutical synthesis. |
| Modification of halogen substituent pattern | Fine-tunes electronic properties and provides alternative sites for selective reactions. | SAR studies, development of novel reagents. |
This table provides a conceptual overview of how structural changes can impact the utility of the this compound scaffold in organic synthesis.
Emerging Research Frontiers and Future Directions
Development of Sustainable and Green Synthetic Routes
The chemical industry is increasingly shifting towards environmentally benign processes, a trend that is influencing the synthesis of halogenated aromatics like 3-chloro-2-fluoro-6-iodobenzaldehyde. Future research will prioritize the development of synthetic pathways that align with the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Key areas of development include:
Catalytic C-H Functionalization: Direct, late-stage functionalization of C-H bonds offers a more atom-economical alternative to traditional multi-step syntheses that often involve protecting groups and stoichiometric reagents. Research is ongoing to discover selective catalysts for the direct introduction of chloro, fluoro, and iodo groups onto an aromatic ring, potentially streamlining the synthesis of polyhalogenated benzaldehydes.
Use of Greener Solvents and Reagents: The replacement of hazardous organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents is a critical aspect of green synthesis. Additionally, the development of solid-supported reagents and catalysts can simplify purification processes and enable catalyst recycling, further reducing the environmental impact.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of halogenated compounds is a promising green alternative. While challenging, the development of engineered enzymes for selective halogenation could offer highly efficient and environmentally friendly synthetic routes.
| Green Chemistry Principle | Application in Synthesis of Halogenated Benzaldehydes |
| Atom Economy | Utilizing catalytic methods like C-H activation to incorporate halogens directly, minimizing byproduct formation. |
| Safer Solvents & Auxiliaries | Replacing traditional chlorinated or aprotic polar solvents with water, ionic liquids, or solvent-free conditions. |
| Design for Energy Efficiency | Employing microwave-assisted or sonochemical methods to reduce reaction times and energy consumption. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the benzaldehyde (B42025) core. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of continuous flow chemistry and automated synthesis platforms is set to revolutionize the production of fine chemicals, including complex halogenated aldehydes. These technologies offer significant advantages over traditional batch processing, such as enhanced safety, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions.
For a molecule like this compound, flow chemistry can offer:
Precise Control over Reaction Parameters: Microreactors provide superior heat and mass transfer, allowing for precise control over temperature, pressure, and reaction time. This is particularly advantageous for highly exothermic or fast reactions often involved in halogenation.
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and intermediates. This is crucial when working with reactive halogenating agents.
Automated Optimization: Automated platforms can systematically vary reaction parameters to quickly identify the optimal conditions for yield and selectivity, accelerating process development.
Computational Design of Novel Halogenated Aldehyde Building Blocks
Computational chemistry and in silico screening are becoming indispensable tools in modern chemical research. These methods allow for the prediction of molecular properties and reactivity, guiding the design of new building blocks with tailored characteristics.
In the context of halogenated aldehydes, computational approaches can be employed to:
Predict Physicochemical Properties: Quantum chemical calculations can predict properties such as electronic structure, dipole moment, and reactivity indicators. This information is valuable for understanding the behavior of molecules like this compound in different chemical environments.
Design Molecules with Desired Reactivity: By modeling the transition states of potential reactions, chemists can design new halogenated aldehydes with enhanced or altered reactivity for specific applications.
Virtual Screening for Biological Activity: For applications in medicinal chemistry, computational docking studies can be used to screen libraries of virtual halogenated compounds for their potential to interact with biological targets.
| Computational Method | Application in Halogenated Aldehyde Design |
| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energies, and spectroscopic data to predict reactivity and stability. |
| Quantitative Structure-Property Relationship (QSPR) | Development of models that correlate molecular structure with physical and chemical properties to guide the design of new compounds. |
| Molecular Docking | In silico screening of halogenated aldehydes against protein targets to identify potential drug candidates. |
Exploration of Unconventional Reactivity Modes
The unique arrangement of three different halogens in this compound opens up possibilities for exploring unconventional reactivity, moving beyond the standard transformations of the aldehyde group.
Future research may focus on:
Hypervalent Iodine Chemistry: The iodine atom can be oxidized to a higher valence state, creating hypervalent iodine reagents. These species are known for their unique reactivity in oxidation and group transfer reactions. The presence of ortho-fluoro and chloro substituents could modulate the stability and reactivity of such hypervalent iodine compounds derived from this compound.
Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor, forming non-covalent interactions with Lewis bases. This property can be exploited in crystal engineering, organocatalysis, and the design of self-assembling materials. The interplay between the different halogens could lead to complex and tunable halogen bonding motifs.
Selective Cross-Coupling Reactions: The differential reactivity of the C-Cl, C-F, and C-I bonds towards transition metal catalysts allows for selective cross-coupling reactions. This enables the sequential introduction of different functional groups at specific positions on the aromatic ring, providing a pathway to highly complex and diverse molecular architectures.
Photocatalysis: The use of visible light to drive chemical reactions is a rapidly growing field. The carbon-iodine bond is known to be susceptible to photolytic cleavage, suggesting that this compound could be a precursor for radical-based transformations under photocatalytic conditions.
Q & A
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to mitigate respiratory irritation (H335) .
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or light .
What spectroscopic techniques are optimal for characterizing this compound?
Q. Basic
- ¹³C/¹H NMR : Identify substituent positions via coupling patterns (e.g., aldehydic proton at ~10 ppm).
- ¹⁹F NMR : Detect fluorine environments (δ -110 to -120 ppm for aromatic-F) .
- MS (EI) : Confirm molecular ion (M⁺ at m/z 298) and isotopic clusters from Cl/I .
- IR : Aldehyde C=O stretch at ~1700 cm⁻¹ .
How can contradictory crystallographic data be resolved for derivatives of this compound?
Q. Advanced
- Refinement software : Use SHELXL for high-resolution data to model disorder or twinning .
- Validation tools : Cross-check with PLATON or Olex2 to detect missed symmetry or solvent effects.
- Complementary data : Validate crystal structures with DFT-optimized geometries or NMR NOE correlations .
What computational strategies predict reactivity in cross-coupling reactions involving this compound?
Q. Advanced
- DFT calculations : Model transition states for Suzuki-Miyaura couplings to assess iodine vs. chlorine reactivity.
- Hammett parameters : Quantify electronic effects of substituents on aldehyde electrophilicity .
- Solvent modeling : Use COSMO-RS to optimize reaction media for catalytic efficiency .
What are common pitfalls in optimizing halogen-exchange reactions for this compound?
Q. Advanced
- Competitive substitution : Fluorine’s strong electron-withdrawing effect may deactivate iodine for further substitution. Use bulky ligands to direct metal catalysts (e.g., Pd(PPh₃)₄) .
- Side reactions : Monitor for aldehyde oxidation; employ stabilizing agents like molecular sieves.
- Kinetic control : Lower temperatures (-20°C) favor selective iodine replacement over chlorine .
How can researchers design experiments to study substituent effects on aldehyde reactivity?
Q. Advanced
- Comparative kinetics : Conduct competition experiments with para-substituted analogs to measure relative rates.
- Isotopic labeling : Introduce deuterium at the aldehyde position to track kinetic isotope effects (KIE) .
- Electrochemical analysis : Use cyclic voltammetry to correlate reduction potentials with substituent electronics .
What safety protocols are critical for mitigating hazards during large-scale synthesis?
Q. Basic
- Spill management : Neutralize spills with sodium bicarbonate; avoid aqueous washdowns .
- Emergency procedures : For inhalation exposure, administer oxygen and seek medical attention .
- Waste disposal : Incinerate halogenated waste in EPA-compliant facilities to prevent environmental release .
How can researchers address low yields in Ullmann-type couplings using this substrate?
Q. Advanced
- Catalyst screening : Test Cu(I)/TMEDA systems for improved turnover in C–I bond activation .
- Microwave assistance : Reduce reaction times and byproduct formation via controlled heating .
- Ligand optimization : Use bidentate ligands (e.g., phenanthroline) to stabilize reactive intermediates .
What methodologies validate the environmental stability of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
